REACTION_CXSMILES
|
O.O.Cl[Sn]Cl.[NH4+].[Cl-].CO.C(O)[C@H:11]1[O:16][C@H:15]([O:17][C@]2(CO)O[C@H](CO)[C@@H](O)[C@@H]2O)[C@H:14]([OH:29])[C@@H:13](O)[C@@H]1O>O>[C:15]([O:16][CH3:11])(=[O:17])[CH:14]([CH3:13])[OH:29].[C:15]([OH:17])(=[O:16])[CH:14]([CH3:13])[OH:29] |f:0.1.2,3.4|
|
Name
|
|
Quantity
|
33 g
|
Type
|
reactant
|
Smiles
|
O.O.Cl[Sn]Cl
|
Name
|
|
Quantity
|
70 g
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Name
|
|
Quantity
|
3 kg
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
sucrose
|
Quantity
|
0.5 kg
|
Type
|
reactant
|
Smiles
|
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O
|
Name
|
sucrose
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O
|
Name
|
|
Quantity
|
0.5 kg
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added into a reactor (inside volume 10.0 L) as catalyst
|
Type
|
CUSTOM
|
Details
|
The reactor was sealed
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C(O)C)(=O)OC
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(O)C)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
O.O.Cl[Sn]Cl.[NH4+].[Cl-].CO.C(O)[C@H:11]1[O:16][C@H:15]([O:17][C@]2(CO)O[C@H](CO)[C@@H](O)[C@@H]2O)[C@H:14]([OH:29])[C@@H:13](O)[C@@H]1O>O>[C:15]([O:16][CH3:11])(=[O:17])[CH:14]([CH3:13])[OH:29].[C:15]([OH:17])(=[O:16])[CH:14]([CH3:13])[OH:29] |f:0.1.2,3.4|
|
Name
|
|
Quantity
|
33 g
|
Type
|
reactant
|
Smiles
|
O.O.Cl[Sn]Cl
|
Name
|
|
Quantity
|
70 g
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Name
|
|
Quantity
|
3 kg
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
sucrose
|
Quantity
|
0.5 kg
|
Type
|
reactant
|
Smiles
|
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O
|
Name
|
sucrose
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O
|
Name
|
|
Quantity
|
0.5 kg
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added into a reactor (inside volume 10.0 L) as catalyst
|
Type
|
CUSTOM
|
Details
|
The reactor was sealed
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C(O)C)(=O)OC
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(O)C)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
O.O.Cl[Sn]Cl.[NH4+].[Cl-].CO.C(O)[C@H:11]1[O:16][C@H:15]([O:17][C@]2(CO)O[C@H](CO)[C@@H](O)[C@@H]2O)[C@H:14]([OH:29])[C@@H:13](O)[C@@H]1O>O>[C:15]([O:16][CH3:11])(=[O:17])[CH:14]([CH3:13])[OH:29].[C:15]([OH:17])(=[O:16])[CH:14]([CH3:13])[OH:29] |f:0.1.2,3.4|
|
Name
|
|
Quantity
|
33 g
|
Type
|
reactant
|
Smiles
|
O.O.Cl[Sn]Cl
|
Name
|
|
Quantity
|
70 g
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Name
|
|
Quantity
|
3 kg
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
sucrose
|
Quantity
|
0.5 kg
|
Type
|
reactant
|
Smiles
|
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O
|
Name
|
sucrose
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O
|
Name
|
|
Quantity
|
0.5 kg
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added into a reactor (inside volume 10.0 L) as catalyst
|
Type
|
CUSTOM
|
Details
|
The reactor was sealed
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C(O)C)(=O)OC
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(O)C)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |